2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Overview
Description
Starting Materials: The product from step 1 and 2-ethoxyphenyl acetic acid.
Reaction Conditions: Condensation reaction under acidic conditions.
Products: 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide.
Industrial Production Methods
While the detailed industrial production methods are proprietary, they generally involve scale-up of the laboratory procedures with optimizations for cost, yield, and safety. Common industrial practices may include continuous flow reactions and the use of catalysis to improve efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves several steps:
Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core
Starting Materials: Ethyl acetoacetate, urea, and methylamine.
Reaction Conditions: Heating under reflux in ethanol.
Products: Formation of 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Can undergo oxidative cleavage of ethoxy groups.
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate heating, acidic medium.
Reduction:
Reduction of pyrimidine ring possible.
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Solvent like THF or ethanol, room temperature.
Substitution:
Nucleophilic substitution at the ethoxy positions.
Reagents: Sodium methoxide or sodium ethoxide.
Conditions: Mild heating, alcoholic solvent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidative cleavage forms carboxylic acids.
Reduction typically yields corresponding alcohols or dihydropyrido derivatives.
Substitution forms alkoxy derivatives.
Scientific Research Applications
Chemistry
As a building block for more complex heterocyclic compounds.
Used in synthesis of novel organic materials with unique properties.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interaction with DNA and proteins.
Medicine
Potential pharmacological effects, such as anti-inflammatory or anticancer activity.
Basis for the development of new drug candidates.
Industry
Utilized in the synthesis of specialty chemicals.
Basis for development in agricultural chemicals.
Mechanism of Action
The mechanism of action for 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves interaction with biological macromolecules It binds to specific enzymes, inhibiting their activity by blocking the active site
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methylpyrido[2,3-d]pyrimidine: Another pyrido[2,3-d]pyrimidine derivative.
5-ethoxy-1,6-dimethylpyrimidine-2,4(1H,3H)-dione: Lacks the pyrido component but has similar substituents.
Uniqueness
The combination of the pyrido and pyrimidine rings, along with the specific ethoxy and dimethyl substituents, grants unique reactivity and interaction potential compared to simpler derivatives.
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide stands out due to its dual aromatic system, making it a valuable candidate for further research and application in various scientific disciplines.
Curious to dive deeper into any of these areas?
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-5-29-15-10-8-7-9-14(15)23-16(26)12-25-20(27)17-18(30-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPKIDYNIJOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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